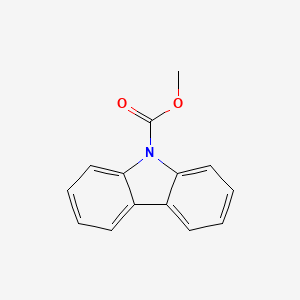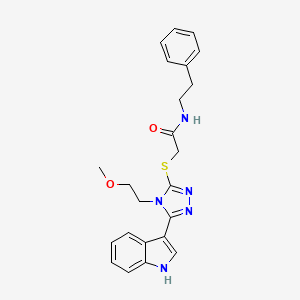
4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a chemical compound notable for its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves a multi-step process. The steps may include the following:
Step 1: Nucleophilic aromatic substitution of a fluorobenzene derivative with a sulfonamide group.
Step 2: Introduction of the 3-(trifluoromethyl)phenoxy group via ether formation.
Step 3: Methylation at the 3-position using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound would generally use large-scale chemical reactors, optimizing the reaction conditions like temperature, pressure, and catalysts to maximize yield and purity. Key reagents and solvents need to be carefully chosen to ensure the reproducibility and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative degradation, forming sulfone derivatives.
Reduction: Reductive conditions may break the sulfonamide linkage.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine and sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several notable applications:
Chemistry: It serves as a precursor for synthesizing various functional materials and intermediates.
Biology: Its derivatives have been investigated for their potential as enzyme inhibitors or ligands.
Medicine: Some derivatives show promise as pharmaceutical agents due to their bioactivity.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound typically exerts its effects through interaction with molecular targets such as proteins or enzymes. The presence of sulfonamide and fluorinated groups allows it to form specific interactions, which can inhibit or activate certain pathways. This specificity is achieved through hydrogen bonding, hydrophobic interactions, and steric effects.
Comparison with Similar Compounds
4-chloro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
4-fluoro-3-ethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
4-fluoro-3-methyl-N-(2-(3-(difluoromethyl)phenoxy)ethyl)benzenesulfonamide
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO3S/c1-11-9-14(5-6-15(11)17)25(22,23)21-7-8-24-13-4-2-3-12(10-13)16(18,19)20/h2-6,9-10,21H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKYGAQTIXKWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2907500.png)

![2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide](/img/structure/B2907502.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907503.png)

acetonitrile](/img/structure/B2907507.png)


![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2907512.png)



![8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2907519.png)
![7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2907522.png)
